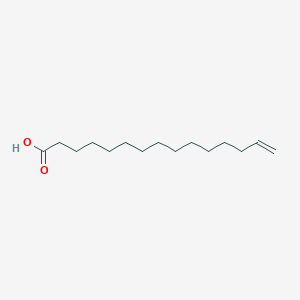
14-十五碳烯酸
科学研究应用
十四碳十五烯酸在科学研究中具有广泛的应用:
作用机制
十四碳十五烯酸的作用机制涉及其与各种分子靶点和通路的相互作用:
分子靶点: 它与参与代谢过程的酶和受体相互作用.
涉及的通路: 该化合物影响与炎症、细胞增殖和脂质代谢相关的通路.
类似化合物:
十五烷酸: 一种具有类似链长但缺乏烯烃官能团的饱和脂肪酸.
二十碳五烯酸: 一种具有不同结构和功能特性的ω-3脂肪酸.
生化分析
Biochemical Properties
The biochemical properties of 14-Pentadecenoic acid are largely defined by its structure as a long-chain fatty acid. The alkene functional group on the terminal carbon of its aliphatic tail plays a crucial role in its interactions with other biomolecules
Cellular Effects
14-Pentadecenoic acid has been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . It has been shown to have dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the alkene functional group on the terminal carbon of its aliphatic tail plays a crucial role in its interactions with other biomolecules .
准备方法
合成路线和反应条件: 十四碳十五烯酸可以通过其母体烯烃的氧化反应合成 。该过程涉及在受控条件下使用特定的氧化剂以获得所需产物。
工业生产方法: 在工业环境中,十四碳十五烯酸是通过先进的化学工艺生产的,以确保其高纯度和高产率。 具体的生产方法可能因制造商而异,但通常会涉及使用精密的设备和严格的质量控制措施 .
反应类型:
氧化: 十四碳十五烯酸会发生氧化反应,这可能导致形成各种氧化产物.
还原: 该化合物也可以参与还原反应,尽管有关条件和产物的具体细节不太常见。
取代: 涉及十四碳十五烯酸的取代反应可以发生,特别是在烯烃官能团处。
常用试剂和条件:
氧化剂: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原剂: 硼氢化钠和氢化铝锂是典型的还原剂。
催化剂: 钯碳(Pd/C)等催化剂通常用于促进这些反应。
形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化反应可以导致环氧化合物或羟基化衍生物的形成 .
相似化合物的比较
Pentadecanoic Acid: A saturated fatty acid with similar chain length but lacking the alkene functional group.
Eicosapentaenoic Acid: An omega-3 fatty acid with different structural and functional properties.
属性
IUPAC Name |
pentadec-14-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHZYAQCDBBLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337655 | |
| Record name | 14-Pentadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-34-7 | |
| Record name | 14-Pentadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17351-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Pentadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 14-pentadecenoic acid according to the research provided?
A1: The research highlights two primary sources of 14-pentadecenoic acid:
- Oil-tea cake: This byproduct of tea-oil production from Camellia oleifera seeds contains 14-pentadecenoic acid as a significant component of its benzene/ethanol extractives. Pyrolysis-GC/MS analysis confirmed its presence in the 300°C pyrolyzate. []
- Microbial synthesis: Micrococcus cerificans can produce 14-pentadecenoic acid when grown in a medium containing 1-pentadecene as a carbon source. This suggests a preferential methyl-group attack during the microbial assimilation of the alkene. []
Q2: Can you elaborate on the method used to identify 14-pentadecenoic acid in oil-tea cake?
A2: Researchers utilized Pyrolysis-GC/MS to identify 14-pentadecenoic acid in the benzene/ethanol extractives of oil-tea cake. This technique involves thermally decomposing the sample at 300°C and analyzing the resulting volatile compounds using gas chromatography coupled with mass spectrometry. This method allows for the separation and identification of individual compounds based on their retention times and mass spectra. []
Q3: The research mentions that ultrasound can be used to extract valuable compounds from pollen. Could this method be applicable to extract 14-pentadecenoic acid from oil-tea cake?
A3: While the research demonstrates successful ultrasound-assisted extraction of polyphenols from pollen [], it doesn't directly address 14-pentadecenoic acid extraction from oil-tea cake. Further research is needed to determine the efficacy of this method for 14-pentadecenoic acid extraction, considering factors like solubility and potential degradation during sonication.
Q4: Can you describe a chemical synthesis route for 14-pentadecenoic acid?
A4: One of the provided research papers details a chemical synthesis route for 14-pentadecenoic acid (13) starting from methyl 10-undecenoate. The process involves several steps: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



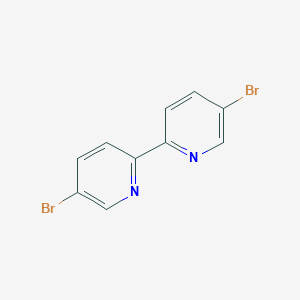
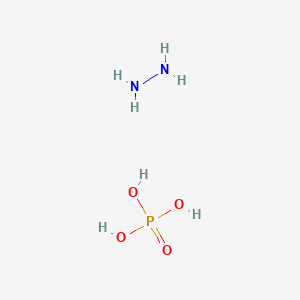
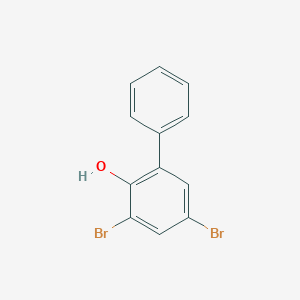
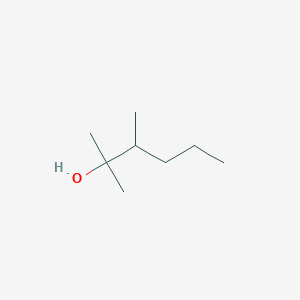

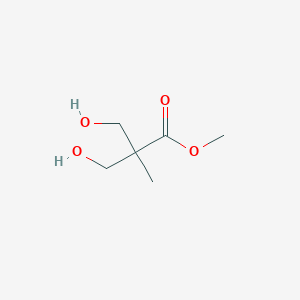



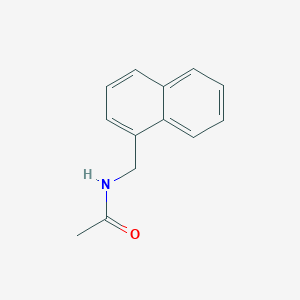
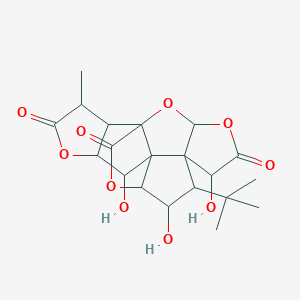
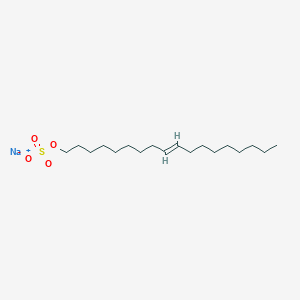
![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)
